

An In-depth Technical Guide to 2-(Aminomethyl)benzonitrile Hydrochloride

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Compound of Interest

Compound Name: 2-(Aminomethyl)benzonitrile hydrochloride

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Abstract

This technical guide provides a comprehensive analysis of **2-(Aminomethyl)benzonitrile hydrochloride** (CAS No: 1134529-25-1), a key organic intermediate with applications in pharmaceutical development.^[1] This document details the compound's structural and physicochemical properties and offers an in-depth examination of its spectral characteristics through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each analytical section is accompanied by a detailed, field-tested experimental protocol, explaining the causality behind methodological choices to ensure data integrity and reproducibility. The guide is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Identity and Physicochemical Properties Structure and Nomenclature

2-(Aminomethyl)benzonitrile hydrochloride is an organic salt consisting of the protonated 2-(aminomethyl)benzonitrile cation and a chloride anion. The core structure features a benzonitrile ring substituted at the ortho (position 2) with an aminomethyl group (-CH₂NH₃⁺). This substitution pattern is critical to its reactivity and potential biological activity.

- IUPAC Name: 2-(aminomethyl)benzonitrile;hydrochloride^{[1][2]}

- CAS Number: 1134529-25-1[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₈H₉CIN₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: 2-Cyanobenzylamine hydrochloride, 2-Aminomethyl-benzonitrile hydrochloride[\[3\]](#)[\[4\]](#)

Physicochemical Data

The compound typically appears as a white to pale brownish-yellow crystalline solid.[\[1\]](#) A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Weight	168.62 g/mol	[1] [2] [3]
Exact Mass	168.045426 Da	[3]
Appearance	White to pale brownish-yellow crystalline solid	[1]
Topological Polar Surface Area	49.8 Å ²	[3] [5]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]
Storage Temperature	2-8 °C	[6]

Spectroscopic and Spectrometric Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of **2-(Aminomethyl)benzonitrile hydrochloride**. The following sections detail the expected spectral data and provide robust protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Both ^1H and ^{13}C NMR are required for a complete assignment.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the hydrochloride salt, and its ability to form hydrogen bonds slows the exchange rate of the amine protons (-NH₃⁺), allowing them to be observed as a distinct, albeit often broad, signal in the ^1H NMR spectrum.

The ^1H NMR spectrum provides information on the number, environment, and connectivity of protons.

- **Aromatic Protons ($\delta \approx 7.5\text{-}8.0$ ppm):** The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will form a complex multiplet system.
- **Amine Protons (-NH₃⁺, $\delta \approx 8.5\text{-}9.5$ ppm):** The three protons of the ammonium group will typically appear as a broad singlet. The chemical shift can be concentration-dependent and influenced by residual water in the solvent.
- **Methylene Protons (-CH₂-, $\delta \approx 4.2$ ppm):** The two protons of the aminomethyl group are adjacent to the aromatic ring and the positively charged nitrogen, causing them to be significantly deshielded and appear as a singlet.

The ^{13}C NMR spectrum reveals the number of unique carbon environments.

- **Aromatic Carbons ($\delta \approx 125\text{-}140$ ppm):** Six distinct signals are expected for the benzene ring carbons.
- **Nitrile Carbon (-C≡N, $\delta \approx 115\text{-}120$ ppm):** The carbon of the cyano group appears in a characteristic region, upfield from the aromatic signals.^[7]
- **Methylene Carbon (-CH₂-, $\delta \approx 40\text{-}45$ ppm):** The carbon of the aminomethyl group.
- **Sample Preparation:** Accurately weigh 10-25 mg of **2-(Aminomethyl)benzonitrile hydrochloride** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.^[8]
- **Dissolution:** Add approximately 0.7 mL of DMSO-d₆. Vortex the vial until the sample is fully dissolved. If particulates remain, filter the solution through a pipette with a small glass wool

plug into a clean NMR tube.

- Transfer: Transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).
- Instrumentation:
 - Acquire data on a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
 - Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
- Acquisition Parameters (¹H):
 - Set a spectral width of approximately 16 ppm.
 - Use a 30-degree pulse angle.
 - Set a relaxation delay of 1-2 seconds.
 - Acquire 16-32 scans for a high signal-to-noise ratio.
- Acquisition Parameters (¹³C):
 - Set a spectral width of approximately 240 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set a relaxation delay of 2-5 seconds.
 - Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Rationale for Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, ensuring rapid and reproducible analysis.[\[9\]](#)[\[10\]](#)

- N-H Stretch ($\approx 3000\text{-}3200\text{ cm}^{-1}$): A broad and strong absorption band characteristic of the ammonium salt ($-\text{NH}_3^+$).
- Aromatic C-H Stretch ($\approx 3000\text{-}3100\text{ cm}^{-1}$): Sharp, medium-intensity peaks appearing just above 3000 cm^{-1} .
- C≡N Stretch (Nitrile, $\approx 2220\text{-}2240\text{ cm}^{-1}$): A sharp, strong, and highly characteristic peak. For aromatic nitriles, this peak is at a slightly lower wavenumber compared to aliphatic nitriles due to electronic conjugation with the aromatic ring.[\[11\]](#)
- C=C Stretch (Aromatic, $\approx 1450\text{-}1600\text{ cm}^{-1}$): Several sharp, medium-intensity bands corresponding to the benzene ring vibrations.
- N-H Bend ($\approx 1500\text{-}1600\text{ cm}^{-1}$): A medium-intensity band, often overlapping with the aromatic C=C stretches.
- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean.[\[12\]](#) Wipe the crystal surface with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.
- **Background Collection:** Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorbances from the sample spectrum.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **2-(Aminomethyl)benzonitrile hydrochloride** powder onto the center of the ATR crystal.[\[13\]](#)

- Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[14]
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to produce a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Rationale for Technique Selection: Electrospray Ionization (ESI) is the ideal ionization method for this compound.[15] As a pre-existing salt, the molecule is already charged in solution, and ESI is a "soft" technique that gently transfers these ions into the gas phase without causing significant fragmentation, allowing for clear observation of the molecular ion.[16][17]

- Ionization Mode: Positive ion mode (ESI $+$) is required to detect the cationic form of the molecule.
- Expected Ion: The primary ion observed will be the parent cation $[\text{C}_8\text{H}_8\text{N}_2 + \text{H}]^+$, which corresponds to the free base form, 2-(aminomethyl)benzonitrile.
- Calculated m/z : The monoisotopic mass of the free base ($\text{C}_8\text{H}_8\text{N}_2$) is 132.0687 Da.[5][18] Therefore, the expected m/z value for the protonated molecule $[\text{M}+\text{H}]^+$ is approximately 133.076.
- High-Resolution MS (HRMS): HRMS analysis (e.g., on a TOF or Orbitrap analyzer) can confirm the elemental formula by providing a highly accurate mass measurement, which should be within 5 ppm of the theoretical value.
- Sample Preparation:

- Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[19]
- Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to ensure protonation and improve spray stability.[19]
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
 - Set the instrument to operate in positive ion ESI mode.
- Infusion: Infuse the final diluted sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[17]
- ESI Source Parameters Optimization:
 - Capillary Voltage: ~3-5 kV.[15]
 - Nebulizing Gas (N₂): Adjust to achieve a stable spray.
 - Drying Gas (N₂): Set a temperature and flow rate (e.g., 250-350 °C) sufficient to desolvate the ions without causing thermal degradation.
- Mass Analyzer Parameters:
 - Scan over a mass range that includes the expected m/z value (e.g., m/z 50-300).
 - For HRMS, ensure the instrument is operating in high-resolution mode.
- Data Acquisition: Acquire data for 1-2 minutes to obtain a stable, averaged mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

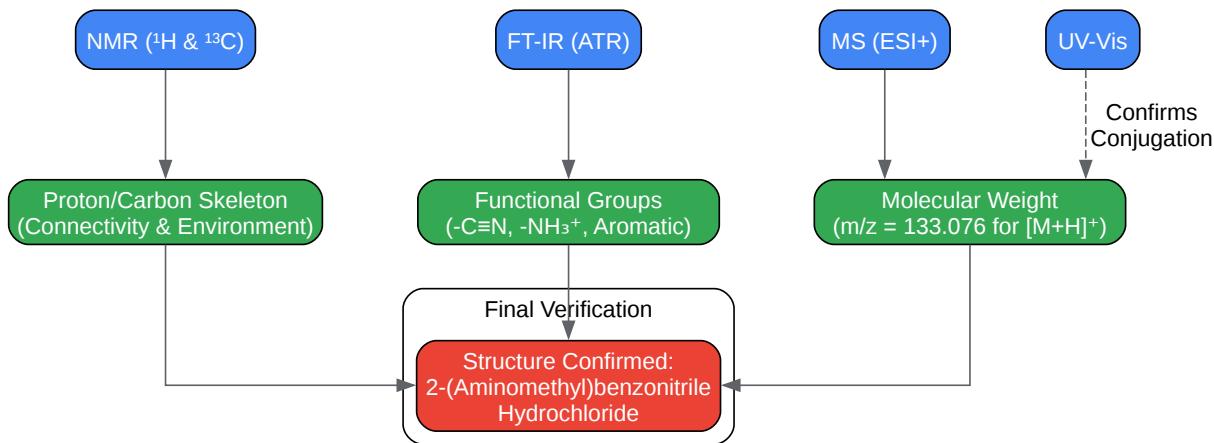
UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system and nitrile group.

The UV-Vis spectrum of **2-(Aminomethyl)benzonitrile hydrochloride** in a solvent like ethanol or methanol is expected to show absorptions characteristic of a substituted benzene ring.

- $\pi \rightarrow \pi$ Transitions: Strong absorption bands are expected in the range of 200-280 nm. These arise from electronic transitions within the conjugated π -system of the benzonitrile core.[20] Simple nitriles often do not show significant absorption above 200 nm, but conjugation with the aromatic ring shifts this to a more accessible wavelength.[7]
- Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol, ethanol, or water).
- Sample Preparation:
 - Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - Dilute the stock solution to a concentration that will result in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law. A typical final concentration is in the $\mu\text{g/mL}$ range.
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second matched quartz cuvette with the diluted sample solution.
- Measurement:
 - Place the blank and sample cuvettes in the spectrophotometer.
 - Run a baseline correction using the blank cuvette.
 - Scan the sample across a wavelength range from approximately 400 nm down to 190 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{\max}) from the resulting spectrum.

Integrated Data Interpretation Workflow

Confirming the identity and purity of **2-(Aminomethyl)benzonitrile hydrochloride** requires a synergistic interpretation of all acquired data. The following workflow illustrates the logical process for structural verification.



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